molecular formula C8H7ClO4S B1583601 3-Chlorosulfonyl-4-methylbenzoic acid CAS No. 2548-29-0

3-Chlorosulfonyl-4-methylbenzoic acid

Cat. No. B1583601
CAS RN: 2548-29-0
M. Wt: 234.66 g/mol
InChI Key: XVAASXODNQTGCP-UHFFFAOYSA-N
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Patent
US08975439B2

Procedure details

Sodium chloride (8 g, 138 mmol) is added to chlorosulfonic acid (30 mL, 451 mmol) and in small portions 4-methyl-benzoic acid (4 g, 29 mmol) is added to the stirred mixture. After complete addition, the reaction is heated at 122° C. for 16 h. The reaction mixture is cooled and poured into ice-water. The organic material is extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is used as is in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[Cl:3][S:4]([OH:7])(=O)=[O:5].[CH3:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1>>[Cl:3][S:4]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:9]=1[CH3:8])[C:13]([OH:15])=[O:14])(=[O:7])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the stirred mixture
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The organic material is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.